molecular formula C7H7F3NO5- B14657838 (2S)-4-Methoxy-4-oxo-2-(2,2,2-trifluoroacetamido)butanoate CAS No. 45172-33-6

(2S)-4-Methoxy-4-oxo-2-(2,2,2-trifluoroacetamido)butanoate

Cat. No.: B14657838
CAS No.: 45172-33-6
M. Wt: 242.13 g/mol
InChI Key: SYZRIIGYHJLYDW-VKHMYHEASA-M
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Description

(2S)-4-Methoxy-4-oxo-2-(2,2,2-trifluoroacetamido)butanoate is a chemical compound with a complex structure that includes methoxy, oxo, and trifluoroacetamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Methoxy-4-oxo-2-(2,2,2-trifluoroacetamido)butanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable butanoate derivative with trifluoroacetamide under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Methoxy-4-oxo-2-(2,2,2-trifluoroacetamido)butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy and trifluoroacetamido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

(2S)-4-Methoxy-4-oxo-2-(2,2,2-trifluoroacetamido)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-4-Methoxy-4-oxo-2-(2,2,2-trifluoroacetamido)butanoate involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group is known to enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2S)-4-Methoxy-4-oxo-2-(2,2,2-trifluoroacetamido)butanoate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group, in particular, adds to its versatility in synthetic applications.

Properties

CAS No.

45172-33-6

Molecular Formula

C7H7F3NO5-

Molecular Weight

242.13 g/mol

IUPAC Name

(2S)-4-methoxy-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]butanoate

InChI

InChI=1S/C7H8F3NO5/c1-16-4(12)2-3(5(13)14)11-6(15)7(8,9)10/h3H,2H2,1H3,(H,11,15)(H,13,14)/p-1/t3-/m0/s1

InChI Key

SYZRIIGYHJLYDW-VKHMYHEASA-M

Isomeric SMILES

COC(=O)C[C@@H](C(=O)[O-])NC(=O)C(F)(F)F

Canonical SMILES

COC(=O)CC(C(=O)[O-])NC(=O)C(F)(F)F

Origin of Product

United States

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